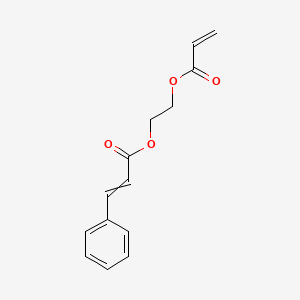
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
Descripción general
Descripción
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, also known as APEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APEP is a versatile compound that can be used in various applications, including drug delivery, tissue engineering, and biomaterials.
Mecanismo De Acción
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate acts as a carrier for drugs and other molecules, allowing them to be delivered to specific cells or tissues. The mechanism of action of this compound involves the formation of a complex between the drug or molecule and this compound. This complex is then transported to the target cells or tissues, where the drug or molecule is released.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is biocompatible. It has been shown to promote cell adhesion and proliferation and has been used in various tissue engineering applications. This compound has also been shown to have antimicrobial properties, making it an ideal candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a carrier for various drugs and molecules. This compound is also biocompatible and has minimal toxicity, making it an ideal candidate for tissue engineering applications. However, this compound has some limitations. It is not very stable and can degrade over time, limiting its shelf life. This compound can also be difficult to work with, as it can be sensitive to changes in temperature and pH.
Direcciones Futuras
There are several future directions for 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate research. One area of research is the development of new drug delivery systems using this compound. Researchers are also exploring the use of this compound in tissue engineering applications, including the development of new biomaterials for bone and cartilage regeneration. Another area of research is the use of this compound in the development of new antimicrobial agents. Overall, this compound has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be used as a drug delivery system, biomaterial, and antimicrobial agent. This compound has minimal toxicity and is biocompatible, making it an ideal candidate for tissue engineering applications. Despite its limitations, this compound has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been widely used in scientific research due to its unique properties. It can be used as a drug delivery system for various drugs, including anticancer drugs, antibiotics, and proteins. This compound can also be used as a biomaterial for tissue engineering applications. It has been shown to promote cell adhesion and proliferation, making it an ideal candidate for tissue engineering applications.
Propiedades
IUPAC Name |
2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHNTLFRMYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698522 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52049-17-9 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





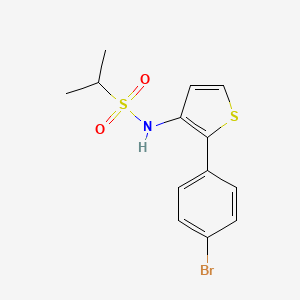
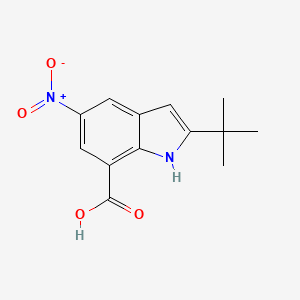
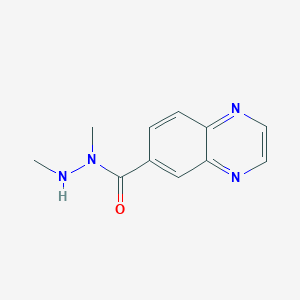
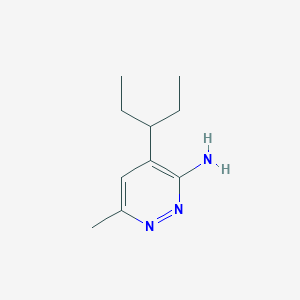
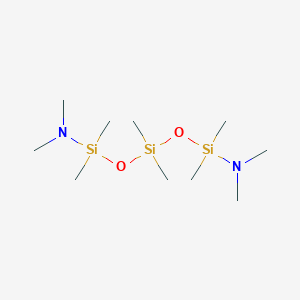

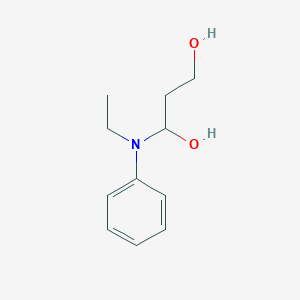

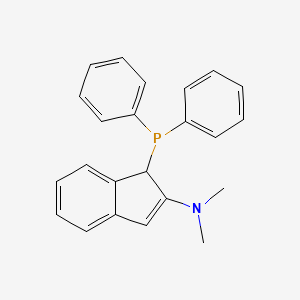
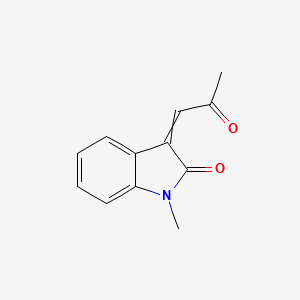
![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)
